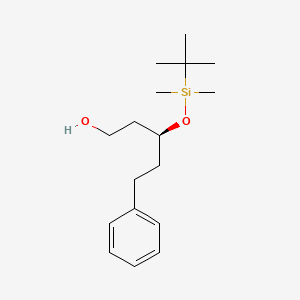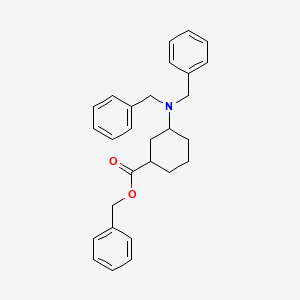
1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one is a heterocyclic compound that features both an imidazolidinone ring and aromatic substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one typically involves the reaction of 4-aminobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imidazolidinone ring. Common catalysts used in this reaction include acids or bases, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazolidinone ring to an imidazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the imidazolidinone ring.
Reduction: Imidazolidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.
科学研究应用
1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s aromatic rings and imidazolidinone core can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
相似化合物的比较
Similar Compounds
1-(4-Aminophenyl)-3-(2-pyridyl)-2-imidazolidinone: Similar structure but with a different position of the pyridyl group.
1-(4-Aminophenyl)-3-(4-pyridyl)-2-imidazolidinone: Another positional isomer with the pyridyl group in the 4-position.
1-(4-Aminophenyl)-3-(3-pyridyl)-2-imidazolidine: Reduced form of the imidazolidinone ring.
Uniqueness
1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions. The presence of both an amino group and a pyridyl group on the imidazolidinone ring provides a versatile scaffold for further functionalization and exploration in various applications.
属性
分子式 |
C14H14N4O |
|---|---|
分子量 |
254.29 g/mol |
IUPAC 名称 |
1-(4-aminophenyl)-3-pyridin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C14H14N4O/c15-11-3-5-12(6-4-11)17-8-9-18(14(17)19)13-2-1-7-16-10-13/h1-7,10H,8-9,15H2 |
InChI 键 |
PFCQXVZNJOKQEW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)N1C2=CC=C(C=C2)N)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(4-Iodo-pyridine-2-carbonyl)amino]-acetic acid methyl ester](/img/structure/B8379737.png)








